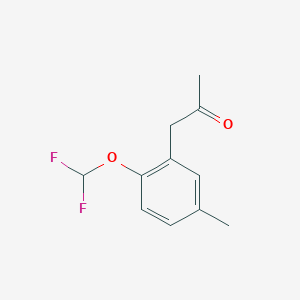
1-(2-Cyano-5-(trifluoromethylthio)phenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Cyano-5-(trifluoromethylthio)phenyl)hydrazine is an organic compound with the molecular formula C8H6F3N3S It is characterized by the presence of a cyano group, a trifluoromethylthio group, and a hydrazine moiety attached to a phenyl ring
Preparation Methods
The synthesis of 1-(2-Cyano-5-(trifluoromethylthio)phenyl)hydrazine typically involves the reaction of 2-cyano-5-(trifluoromethylthio)benzaldehyde with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
1-(2-Cyano-5-(trifluoromethylthio)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the cyano group to an amine group, typically using reducing agents like lithium aluminum hydride.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions for these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used but can include amines, oxides, and substituted phenyl derivatives.
Scientific Research Applications
1-(2-Cyano-5-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-(2-Cyano-5-(trifluoromethylthio)phenyl)hydrazine exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. The cyano and trifluoromethylthio groups contribute to its reactivity and ability to form stable complexes with target molecules. Pathways involved in its mechanism of action include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
1-(2-Cyano-5-(trifluoromethylthio)phenyl)hydrazine can be compared with other similar compounds, such as:
This compound: Similar in structure but with different substituents, affecting their reactivity and applications.
1-Cyano-1-phenyl-2,2,2-trifluoroethanol: Another compound with a cyano and trifluoromethyl group, used in different contexts such as organic synthesis and materials science.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C8H6F3N3S |
|---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
2-hydrazinyl-4-(trifluoromethylsulfanyl)benzonitrile |
InChI |
InChI=1S/C8H6F3N3S/c9-8(10,11)15-6-2-1-5(4-12)7(3-6)14-13/h1-3,14H,13H2 |
InChI Key |
IWGDEXPVVLSHNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1SC(F)(F)F)NN)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-((R)-1-(4-Methoxyphenyl)ethyl)-1-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B14046662.png)
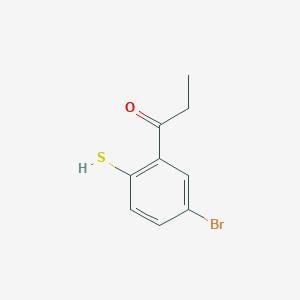
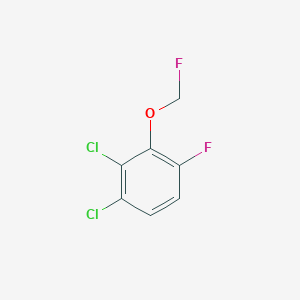
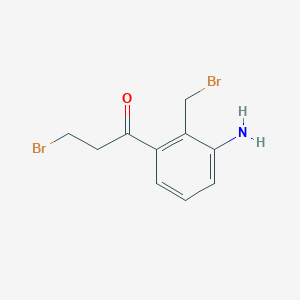


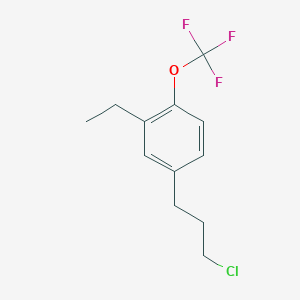
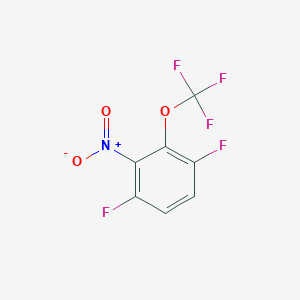

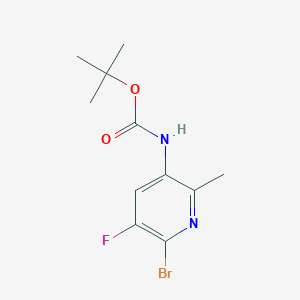

![4,6,7,7a-tetrahydro-3aH-pyrano[4,3-d]thiazole-2-carboxylic acid](/img/structure/B14046726.png)

